3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

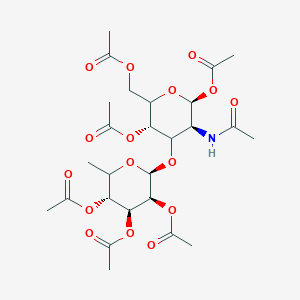

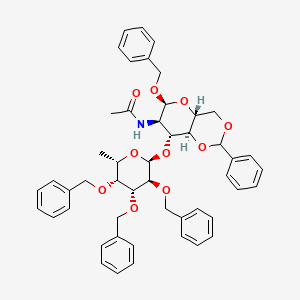

3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose: is a chemically modified sugar derivative. It is primarily used in glycobiology research due to its unique structure, which includes an azido group and acetylated hydroxyl groups. This compound is a white or off-white crystalline solid with a molecular formula of C12H17N3O8 and a molecular weight of 331.28 g/mol .

Mechanism of Action

Target of Action

It is known that azido sugars like this compound are often used in the synthesis of glycopeptides and glycolipids , suggesting that its targets could be enzymes or receptors involved in these biochemical pathways.

Mode of Action

The 2-azido group in 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose acts as a latent amine . This group can be re-accessed by several reductive chemistries , allowing the compound to interact with its targets.

Biochemical Pathways

The compound plays an important role in α-selective glycosylations , which are crucial processes in the synthesis of glycopeptides and glycolipids . These molecules are involved in various biological functions, including cell-cell recognition and immune response.

Result of Action

Given its role in the synthesis of glycopeptides and glycolipids , it can be inferred that the compound may influence the structures and functions of these molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose typically involves the following steps:

Tri-O-acetylation: D-galactose undergoes a protection reaction where the hydroxyl groups at positions 3, 4, and 6 are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with potential scaling adjustments to accommodate larger quantities. The use of safer and more scalable azide transfer reagents, such as imidazole sulfonyl azide salts, has been demonstrated as an effective alternative to traditional methods .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The azido group in 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose can undergo substitution reactions to form amines or other derivatives.

Reduction Reactions: The azido group can be reduced to an amine using reagents such as hydrogen sulfide or triphenylphosphine.

Glycosylation Reactions: The compound can participate in glycosylation reactions, where it acts as a donor in the formation of glycosidic bonds.

Common Reagents and Conditions:

Substitution: Sodium azide, imidazole sulfonyl azide salts.

Reduction: Hydrogen sulfide, triphenylphosphine.

Glycosylation: Various glycosyl acceptors and catalysts.

Major Products:

Amines: Formed from the reduction of the azido group.

Glycosides: Formed from glycosylation reactions.

Scientific Research Applications

Chemistry: 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose is used as an intermediate in the synthesis of complex carbohydrates and glycopeptides . It serves as a building block for the construction of oligosaccharides and glycoconjugates.

Biology: In glycobiology, this compound is utilized to study carbohydrate-protein interactions and the role of carbohydrates in biological processes . It is also used in the synthesis of glycosylated biomolecules for research purposes.

Medicine: The compound’s derivatives are investigated for their potential use in drug development, particularly in the design of glycosylated drugs and therapeutic agents .

Industry: this compound is employed in the production of specialized chemicals and materials, including fluorescent dyes and biolabels .

Comparison with Similar Compounds

2-Azido-2-deoxy-D-glucose: Similar structure but differs in the position of the azido group.

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactose: Another acetylated azido sugar with a different acetylation pattern.

Uniqueness: 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose is unique due to its specific acetylation pattern and the presence of the azido group at the 2-position. This configuration allows for selective reactions and applications in glycobiology and synthetic chemistry .

Properties

CAS No. |

83025-10-9 |

|---|---|

Molecular Formula |

C₁₂H₁₇N₃O₈ |

Molecular Weight |

331.28 |

Synonyms |

2-Azido-2-deoxy-D-galactose 3,4,6-Triacetate; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1141093.png)

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)

![1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea](/img/structure/B1141103.png)

![L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1141105.png)

![(1S,9R)-11-amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141109.png)